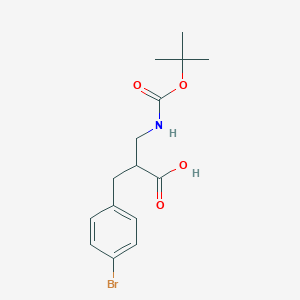

2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

描述

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming substituted carboxylic acids with multiple functional groups. The parent chain is identified as propanoic acid, establishing the three-carbon carboxylic acid backbone as the principal functional group. The numbering system begins from the carboxyl carbon, designating it as position 1, with subsequent carbons numbered sequentially along the chain.

The 4-bromobenzyl substituent at position 2 requires careful nomenclature consideration, as it represents a benzyl group (phenylmethyl) with a bromine atom substituted at the para position of the aromatic ring. According to International Union of Pure and Applied Chemistry rules, this substituent is designated as "(4-bromobenzyl)" to indicate both the aromatic substitution pattern and the methylene bridge connecting the benzene ring to the propanoic acid chain. The tert-butoxycarbonyl group protecting the amino functionality at position 3 follows standard nomenclature for carbamate protecting groups, where the full systematic name "tert-butoxycarbonyl" describes the tertiary butyl group attached through an oxygen atom to a carbonyl group that forms a carbamate linkage with the amino nitrogen.

Alternative naming systems may refer to this compound using abbreviated forms common in synthetic organic chemistry literature, though the complete International Union of Pure and Applied Chemistry name provides unambiguous structural identification. The systematic approach ensures precise communication of the molecular structure across different research contexts and facilitates accurate database searches and chemical registry entries.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₅H₂₀BrNO₄, representing a comprehensive analysis of all constituent atoms within the molecular structure. This formula accounts for fifteen carbon atoms distributed across the propanoic acid backbone, the 4-bromobenzyl substituent, and the tert-butoxycarbonyl protecting group. The twenty hydrogen atoms include those attached to the aromatic ring, methylene groups, methyl substituents of the tert-butyl group, and the carboxylic acid functionality.

The molecular weight calculation yields approximately 358.23 grams per mole, derived from the atomic masses of constituent elements: carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), nitrogen (14.007 u), and oxygen (15.999 u). This molecular weight places the compound within a moderate size range typical of protected amino acid derivatives used in peptide synthesis. The presence of the bromine atom contributes significantly to the overall molecular mass, accounting for approximately 22.3% of the total weight.

Comparative analysis with related compounds reveals structural relationships that inform synthetic strategies and property predictions. The methyl ester derivative of this compound, methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate, exhibits a molecular weight of 372.25 grams per mole, confirming the calculated mass difference of 14.02 grams per mole corresponding to the methyl group substitution. This relationship validates the structural assignment and provides insight into esterification chemistry relevant to synthetic applications.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀BrNO₄ |

| Molecular Weight | 358.23 g/mol |

| Carbon Atoms | 15 |

| Hydrogen Atoms | 20 |

| Halogen Atoms (Br) | 1 |

| Nitrogen Atoms | 1 |

| Oxygen Atoms | 4 |

Crystallographic Structure and Stereochemical Configuration

The crystallographic analysis of this compound requires consideration of its potential stereochemical complexity, particularly regarding the chiral center that may exist at the 2-position carbon bearing the 4-bromobenzyl substituent. The spatial arrangement of substituents around this carbon center determines the absolute configuration and influences the compound's three-dimensional structure and potential biological activity.

Related compounds in the tert-butoxycarbonyl-protected amino acid family have provided valuable crystallographic insights that inform understanding of this molecule's solid-state structure. Studies of similar brominated phenylalanine derivatives, such as tert-butoxycarbonyl-4-bromo-L-phenylalanine, have revealed characteristic structural features including specific dihedral angles, hydrogen bonding patterns, and molecular packing arrangements. These compounds typically exhibit melting points in the range of 118-120°C, suggesting similar thermal stability characteristics for the target compound.

The presence of the 4-bromobenzyl group introduces additional conformational considerations, as the methylene bridge between the aromatic ring and the propanoic acid backbone allows for rotational freedom that can influence crystal packing. The bromine substituent on the aromatic ring may participate in halogen bonding interactions, contributing to specific intermolecular arrangements in the crystalline state. The tert-butoxycarbonyl protecting group, with its bulky tertiary butyl substituent, typically adopts conformations that minimize steric interactions while maintaining effective protection of the amino functionality.

Stereochemical configuration determination requires careful analysis of synthetic methods and optical rotation measurements. The absolute configuration at the 2-position carbon significantly impacts the compound's properties and reactivity, with different enantiomers potentially exhibiting distinct behavior in chiral environments. Advanced analytical techniques including circular dichroism spectroscopy and chiral chromatography provide essential tools for stereochemical characterization and enantiomeric purity assessment.

Vibrational Spectroscopy Fingerprints (Infrared/Raman)

The infrared and Raman spectroscopic analysis of this compound provides characteristic vibrational fingerprints that enable structural confirmation and functional group identification. The compound's complex structure generates multiple distinctive absorption bands corresponding to various molecular vibrations, creating a unique spectroscopic signature essential for analytical characterization.

The carboxylic acid functionality contributes several prominent infrared absorption features, including a broad hydroxyl stretch typically observed around 2500-3300 cm⁻¹ due to hydrogen bonding in the solid state or concentrated solutions. The carbonyl stretch of the carboxylic acid appears as a strong absorption band near 1700-1720 cm⁻¹, while the carbon-oxygen stretch contributes to absorptions in the 1200-1300 cm⁻¹ region. These features provide immediate confirmation of the carboxylic acid presence and help distinguish it from ester derivatives.

The tert-butoxycarbonyl protecting group generates characteristic infrared absorptions that facilitate identification and monitoring during synthetic transformations. The carbonyl stretch of the carbamate functionality typically appears around 1680-1700 cm⁻¹, slightly shifted from the carboxylic acid carbonyl due to different electronic environments. The tertiary butyl group contributes methyl stretching vibrations around 2960-2980 cm⁻¹ and deformation modes near 1360-1380 cm⁻¹. The nitrogen-hydrogen stretch of the carbamate linkage produces absorptions in the 3200-3400 cm⁻¹ region, often appearing as a sharp band distinct from the broader carboxylic acid hydroxyl absorption.

The 4-bromobenzyl substituent introduces aromatic vibrational modes characteristic of para-disubstituted benzene rings. Aromatic carbon-carbon stretching vibrations appear around 1450-1600 cm⁻¹, while aromatic carbon-hydrogen stretching occurs near 3000-3100 cm⁻¹. The carbon-bromine bond contributes absorptions in the lower frequency region around 500-700 cm⁻¹, providing specific identification of the halogen substituent. Out-of-plane aromatic hydrogen bending modes near 800-900 cm⁻¹ confirm the para-substitution pattern of the benzene ring.

| Functional Group | Infrared Range (cm⁻¹) | Assignment |

|---|---|---|

| Carboxylic acid O-H | 2500-3300 | Hydroxyl stretch (H-bonded) |

| Carboxylic acid C=O | 1700-1720 | Carbonyl stretch |

| Carbamate C=O | 1680-1700 | Carbonyl stretch |

| N-H carbamate | 3200-3400 | Nitrogen-hydrogen stretch |

| Aromatic C-H | 3000-3100 | Carbon-hydrogen stretch |

| Aromatic C=C | 1450-1600 | Carbon-carbon stretch |

| C-Br | 500-700 | Carbon-bromine stretch |

Nuclear Magnetic Resonance Spectral Assignments (¹H/¹³C Nuclear Magnetic Resonance)

The nuclear magnetic resonance spectroscopic analysis of this compound provides detailed structural information through characteristic chemical shifts and coupling patterns observed in both proton and carbon-13 spectra. The compound's complex structure generates multiple distinct signals that enable complete structural assignment and confirmation of molecular connectivity.

Proton nuclear magnetic resonance spectroscopy reveals several characteristic signal groups corresponding to different molecular regions. The aromatic protons of the 4-bromobenzyl group typically appear as two sets of doublets in the 7.0-7.5 parts per million region, with the protons ortho to bromine appearing slightly downfield due to the electron-withdrawing effect of the halogen substituent. The benzylic methylene protons connecting the aromatic ring to the propanoic acid backbone generate a complex multiplet around 2.8-3.2 parts per million, with coupling patterns influenced by the adjacent chiral center and conformational effects.

The tert-butoxycarbonyl protecting group contributes a characteristic singlet around 1.4-1.5 parts per million corresponding to the nine equivalent methyl protons of the tertiary butyl group. This signal serves as an internal integration standard and provides immediate confirmation of the protecting group's presence. The carbamate nitrogen-hydrogen proton typically appears as a broad signal around 4.5-5.5 parts per million, with chemical shift depending on temperature, concentration, and solvent effects.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shifts of all carbon atoms within the molecule. The carboxylic acid carbonyl carbon appears around 170-180 parts per million, while the carbamate carbonyl carbon resonates slightly upfield around 155-165 parts per million. The aromatic carbons of the 4-bromobenzyl group generate signals in the 120-140 parts per million region, with the carbon bearing the bromine substituent appearing characteristic downfield due to halogen effects.

Analysis of related compounds provides valuable reference data for spectral assignment. Studies of tert-butoxycarbonyl-protected phenylalanine derivatives reveal similar chemical shift patterns and coupling constants that inform interpretation of the target compound's spectra. The methyl ester derivative mentioned in the literature provides additional comparative data for understanding the effect of esterification on spectroscopic parameters.

| Nuclear Magnetic Resonance Region | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| Aromatic protons | 7.0-7.5 | 4-Bromobenzyl aromatic H |

| Benzylic methylene | 2.8-3.2 | Methylene bridge protons |

| tert-Butyl protons | 1.4-1.5 | Tertiary butyl methyl groups |

| Carbamate N-H | 4.5-5.5 | Nitrogen-hydrogen proton |

| Carboxylic carbonyl (¹³C) | 170-180 | Carboxylic acid carbon |

| Carbamate carbonyl (¹³C) | 155-165 | Protecting group carbonyl |

| Aromatic carbons (¹³C) | 120-140 | Benzene ring carbons |

属性

IUPAC Name |

2-[(4-bromophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFDAYQTXHFBKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661481 | |

| Record name | 2-[(4-Bromophenyl)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886364-20-1 | |

| Record name | 2-[(4-Bromophenyl)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid, also referred to as (R)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid, is a compound with significant potential in biological and medicinal chemistry. This compound is characterized by its unique structural features that influence its biological activity, particularly in the context of drug design and therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : (3R)-3-(4-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid

- CAS Number : 261380-20-5

- Molecular Formula : C14H18BrNO4

- Molecular Weight : 344.21 g/mol

- Melting Point : 142.1 °C

- Boiling Point : 479.1 °C at 760 mmHg

- Density : 1.5311 g/cm³

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its role as a phenylalanine derivative and its potential applications in drug development.

Research indicates that this compound may interact with specific biological targets, potentially influencing pathways related to protein synthesis and cellular signaling. The incorporation of β-amino acids like the one into proteins can modify their properties, enhancing stability or altering their interaction with other biomolecules .

Case Studies and Research Findings

-

Incorporation into Genetic Code :

A study demonstrated the successful incorporation of β-amino acids into proteins using engineered tRNA synthetases, suggesting that compounds like this compound can be utilized to expand the genetic code for novel protein synthesis . -

Antitumor Activity :

Preliminary investigations into the antitumor properties of related compounds indicate that modifications at the phenyl ring can enhance cytotoxicity against cancer cell lines. This opens avenues for further exploration of brominated derivatives in cancer therapy . -

Enzyme Inhibition Studies :

Research has shown that certain derivatives can act as inhibitors for key enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders .

Data Table: Biological Activity Summary

相似化合物的比较

Table 1: Comparative Analysis of Key Compounds

Key Differences and Implications

Substituent Effects

- 4-Bromobenzyl vs. 4-Methoxyphenyl : The bromine atom in the target compound enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the methoxy group in the analog () is electron-donating, reducing reactivity but improving solubility .

- Boc-Protected Amine vs. Free Amine: The Boc group in the target compound prevents undesired side reactions during peptide coupling, unlike the free amine in (S)-2-amino-3-(4-bromophenyl)propanoic acid (), which requires additional protection steps .

Physicochemical Properties

- The Boc group increases molecular weight by ~100 g/mol compared to the free amine analog (), impacting solubility and crystallinity .

准备方法

Synthetic Route and Reaction Conditions

- tert-Butyl acrylate: Serves as the acrylate ester backbone.

- 4-Bromoaniline: Provides the 4-bromobenzyl moiety and amino functionality.

3.2 Key Reaction: Michael Addition

The core step in the synthesis is the Michael addition of 4-bromoaniline to tert-butyl acrylate. This reaction is typically base-catalyzed, using a strong base such as potassium tert-butoxide to facilitate nucleophilic attack of the amino group on the activated acrylate double bond.

$$

\text{4-Bromoaniline} + \text{tert-butyl acrylate} \xrightarrow[\text{Base}]{\text{K t-BuO}} \text{Tert-butyl 3-amino-3-(4-bromophenyl)propanoate}

$$

3.3 Protection of the Amino Group

The amino group is protected as a tert-butoxycarbonyl (Boc) derivative to prevent side reactions during subsequent steps. This protection is either introduced prior to or after the Michael addition, depending on the synthetic strategy.

The tert-butyl ester group is hydrolyzed under acidic conditions (e.g., trifluoroacetic acid or HCl in organic solvents) to yield the free carboxylic acid, completing the synthesis of 2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid.

Purification Techniques

After synthesis, purification is essential to isolate the product in high purity. Common methods include:

- Recrystallization: Using solvents like ethyl acetate or hexane mixtures.

- Column Chromatography: Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate).

- Preparative HPLC: For higher purity requirements.

Preparation Data and Solubility Information

| Property | Data |

|---|---|

| Molecular Formula | C14H18BrNO4 |

| Molecular Weight | 344.2 g/mol |

| CAS Number | 261165-06-4 |

| Solubility | DMSO: 100 mg/mL (approx. 290 mM, requires ultrasonic treatment) |

| Storage Conditions | Store at -20°C; stock solutions stable for 1 month at -20°C, 6 months at -80°C |

| Stock Solution Preparation (in DMSO) | 1 mg in 2.9053 mL for 1 mM; 0.2905 mL for 10 mM concentration |

Note: To enhance solubility, heating to 37°C followed by ultrasonic oscillation is recommended.

Research Findings and Optimization

- Yield Optimization: Using potassium tert-butoxide as the base in the Michael addition gives higher yields compared to weaker bases.

- Solvent Effects: Polar aprotic solvents such as DMF or THF improve reaction rates and product purity.

- Temperature Control: Maintaining moderate temperatures (25–40°C) prevents side reactions and decomposition.

- Ultrasonic Treatment: Enhances solubility and homogeneity during stock solution preparation, improving reproducibility in downstream applications.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Michael Addition | 4-Bromoaniline, tert-butyl acrylate, K t-BuO, THF/DMF, RT-40°C | Formation of amino ester | Inert atmosphere recommended |

| Boc Protection | Boc2O, triethylamine, DCM, 0–25°C | Protect amino group | Optional if starting with Boc-protected amine |

| Ester Hydrolysis | TFA, DCM, 0°C to RT | Convert ester to carboxylic acid | Careful neutralization needed |

| Purification | Recrystallization or column chromatography | Isolate pure product | Verify purity by NMR, HPLC |

常见问题

Q. What are the key synthetic routes for preparing this compound?

The compound is synthesized via multi-step organic reactions. A common approach involves coupling bromophenyl derivatives with tert-butoxycarbonyl (Boc)-protected amino acids. For example, (R)- or (S)-configured starting materials undergo amidation or esterification using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (CH₂Cl₂) . Purification often involves silica gel chromatography (e.g., petroleum ether/ethyl acetate gradients) or preparative HPLC for high-purity yields .

Q. How is the compound characterized post-synthesis?

Characterization includes 1H NMR to confirm structural integrity (e.g., integration ratios for aromatic protons and Boc-group tert-butyl signals) and LCMS (liquid chromatography-mass spectrometry) to verify molecular weight (344.2 g/mol) and purity (>95%) . Advanced techniques like chiral HPLC ensure enantiomeric purity for stereospecific applications .

Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound?

The Boc group protects the amine functionality during synthesis, preventing unwanted side reactions. It is selectively removed under acidic conditions (e.g., TFA) in later stages to expose the amine for further functionalization, a critical step in peptide and prodrug synthesis .

Advanced Research Questions

Q. How can coupling efficiency be optimized during synthesis?

- Reagent selection : DCC/DMAP systems in anhydrous CH₂Cl₂ improve amide bond formation .

- Temperature control : Reactions are typically conducted at 0–25°C to minimize racemization.

- Stoichiometry : A 1.5–2.0 molar excess of the coupling agent ensures complete activation of carboxylic acid intermediates .

Q. What strategies ensure enantiomeric purity in chiral derivatives?

- Chiral starting materials : Use enantiomerically pure precursors (e.g., (R)- or (S)-configured amino acids) .

- Chiral chromatography : Resolve enantiomers using columns with chiral stationary phases (e.g., cellulose-based resins) .

- Circular dichroism (CD) : Validate optical activity post-synthesis .

Q. How are reaction byproducts analyzed and mitigated?

- TLC monitoring : Track reaction progress and identify byproducts using silica plates .

- HPLC-MS : Detect and quantify impurities (e.g., de-Boc products or unreacted intermediates) .

- Workup optimization : Sequential liquid-liquid extraction (e.g., ethyl acetate/water) removes polar byproducts .

Q. How does the compound behave under acidic or basic conditions?

Q. What is the impact of the bromophenyl substituent on reactivity?

The 4-bromobenzyl group enhances electrophilicity at the benzylic position, facilitating nucleophilic substitutions. Comparative studies with fluorophenyl or iodophenyl analogs show altered reaction kinetics due to halogen electronegativity and leaving-group ability .

Q. What are its applications in medicinal chemistry?

- Protein degradation : Serves as a building block for PROTACs (proteolysis-targeting chimeras) due to its ability to link target proteins to E3 ubiquitin ligases .

- Prodrug development : The Boc-protected amine is a key intermediate in antiviral and anticancer agents, enabling controlled release of active metabolites .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。